

Application Notes and Protocols for STF-118804

IC50 Determination in Cancer Cells

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Compound of Interest

Compound Name: STF-118804

Cat. No.: B15615598

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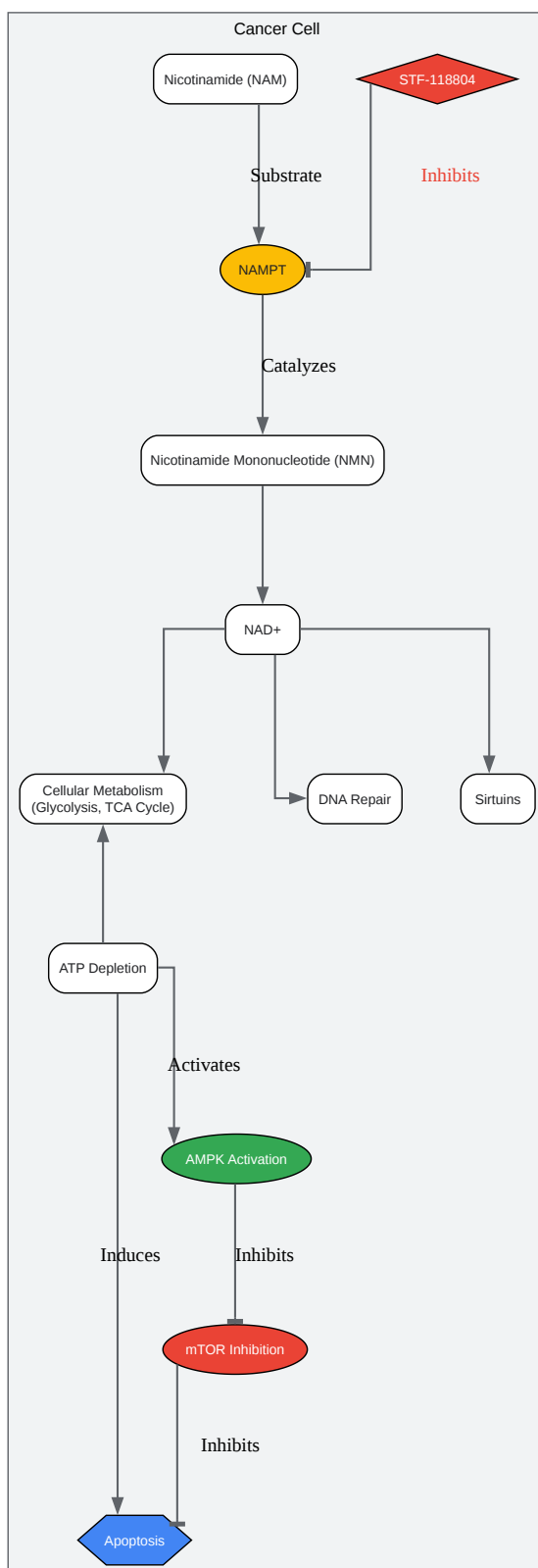
For Researchers, Scientists, and Drug Development Professionals

Introduction

STF-118804 is a potent and highly specific inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD⁺ salvage pathway.^{[1][2]} This pathway is critical for cellular metabolism and is often upregulated in cancer cells to meet their high energy demands.^{[3][4]} By inhibiting NAMPT, **STF-118804** depletes intracellular NAD⁺ levels, leading to a metabolic collapse, cell growth inhibition, and apoptosis in various cancer cell types.^[1] These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC₅₀) of **STF-118804** in cancer cell lines, a crucial step in assessing its anti-cancer efficacy.

Mechanism of Action: The NAMPT Signaling Pathway

NAMPT is a key enzyme in the salvage pathway that recycles nicotinamide (NAM) back into NAD⁺. NAD⁺ is an essential cofactor for numerous cellular processes, including glycolysis, the TCA cycle, and DNA repair.^[5] In many cancers, there is an increased reliance on this salvage pathway for NAD⁺ production.^[3] **STF-118804** competitively inhibits NAMPT, leading to a reduction in NAD⁺ levels. This NAD⁺ depletion disrupts cellular metabolism, activates AMP-activated protein kinase (AMPK), and inhibits the mammalian target of rapamycin (mTOR) pathway, ultimately triggering apoptosis in cancer cells.^[1]



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Caption: STF-118804 inhibits NAMPT, leading to NAD⁺ depletion and apoptosis.

Quantitative Data: STF-118804 IC50 Values in Cancer Cell Lines

The IC50 values of **STF-118804** have been determined in a variety of cancer cell lines, demonstrating its potent anti-proliferative activity. The following table summarizes representative IC50 values.

Cancer Type	Cell Line	IC50 (nM)	Reference
Pancreatic Ductal Adenocarcinoma	Panc-1	~25	[6]
Pancreatic Ductal Adenocarcinoma	PaTu8988t	~15	[6]
Pancreatic Ductal Adenocarcinoma	SU86.86	~30	[6]
Pancreatic Ductal Adenocarcinoma	Panc04.03	~20	[6]
B-cell Acute Lymphoblastic Leukemia	Various	< 10	[7]
Neuroblastoma	NB1691	~10-100	[5]

Experimental Protocol: IC50 Determination using MTT Assay

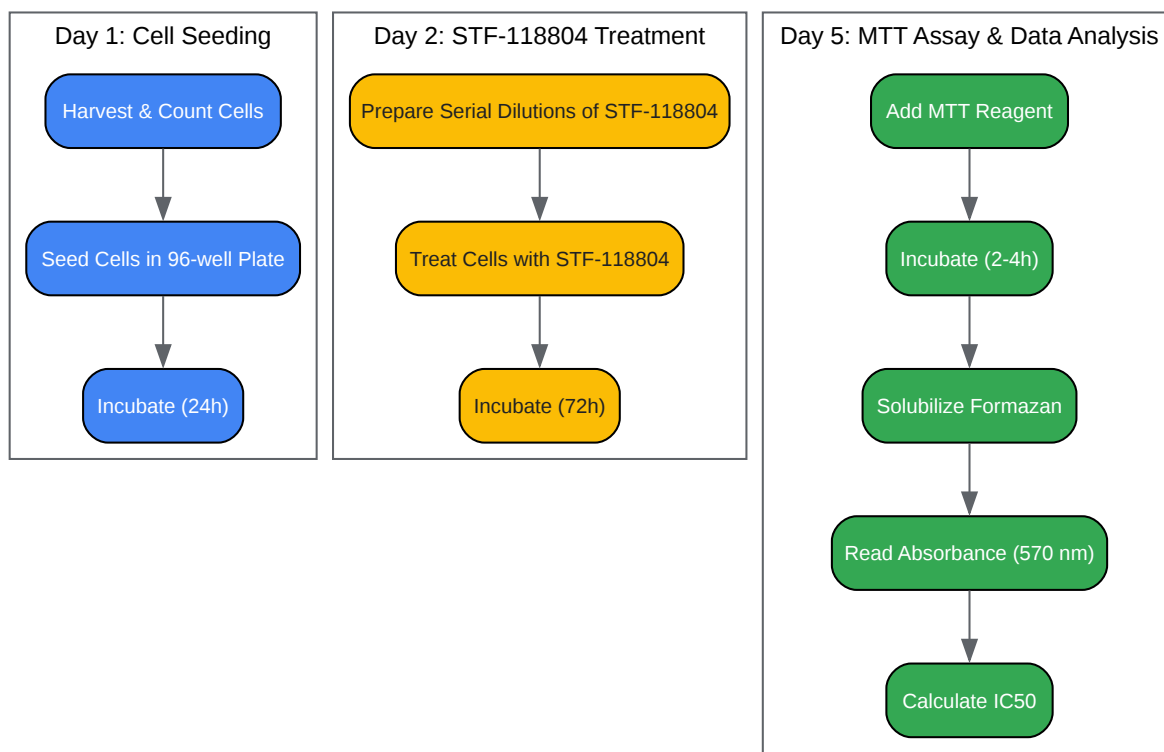
This protocol outlines the determination of the IC50 value of **STF-118804** in adherent cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials

- **STF-118804** (powder)
- Dimethyl sulfoxide (DMSO)

- Cancer cell line of interest
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA
- 96-well flat-bottom sterile cell culture plates
- MTT solution (5 mg/mL in PBS), sterile-filtered
- MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
- Multichannel pipette
- Microplate reader

Experimental Workflow



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Caption: Workflow for determining the IC₅₀ of **STF-118804**.

Step-by-Step Procedure

1. Cell Seeding (Day 1) a. Culture the selected cancer cell line to ~80% confluency. b. Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. c. Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). d. Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well, to be optimized for each cell line). e. Seed 100 μ L of the cell suspension into each well of a 96-well plate. f. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

2. **STF-118804** Treatment (Day 2) a. Prepare a 10 mM stock solution of **STF-118804** in DMSO. b. Perform serial dilutions of the **STF-118804** stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 1 μ M). Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest **STF-118804** concentration). c. Carefully remove the medium from the wells and add 100 μ L of the prepared **STF-118804** dilutions and vehicle control to the respective wells. It is recommended to perform each treatment in triplicate. d. Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

3. MTT Assay (Day 5) a. After the 72-hour incubation, add 10 μ L of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals. c. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. d. Add 100 μ L of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. f. Measure the absorbance of each well at 570 nm using a microplate reader.

4. Data Analysis a. Subtract the average absorbance of the blank wells (medium only) from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

- % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100 c. Plot the percentage of cell viability against the logarithm of the **STF-118804** concentration. d. Use a non-linear regression analysis (sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of **STF-118804** that causes a 50% reduction in cell viability.

Conclusion

This document provides a comprehensive guide for determining the IC₅₀ of the NAMPT inhibitor **STF-118804** in cancer cell lines. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this promising anti-cancer agent. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating the comparative analysis of **STF-118804**'s efficacy across different cancer models.

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